1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol

Description

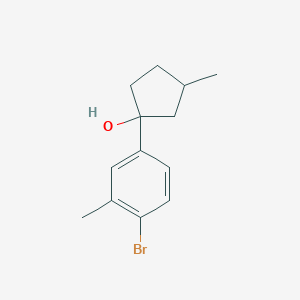

1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol is a brominated aromatic compound featuring a cyclopentanol backbone substituted with a 4-bromo-3-methylphenyl group and an additional methyl group at the 3-position of the cyclopentane ring. Its molecular formula is C₁₃H₁₇BrO, with a molecular weight of 269.18 g/mol. The hydroxyl group on the cyclopentane ring confers polarity, while the bromine and methyl substituents influence steric and electronic properties.

Properties

Molecular Formula |

C13H17BrO |

|---|---|

Molecular Weight |

269.18 g/mol |

IUPAC Name |

1-(4-bromo-3-methylphenyl)-3-methylcyclopentan-1-ol |

InChI |

InChI=1S/C13H17BrO/c1-9-5-6-13(15,8-9)11-3-4-12(14)10(2)7-11/h3-4,7,9,15H,5-6,8H2,1-2H3 |

InChI Key |

SSIASBJVJHETLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)(C2=CC(=C(C=C2)Br)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol typically involves the bromination of 3-methylphenyl derivatives followed by cyclopentanone reactions. One common method involves the use of pyridinium chlorochromate as an oxidizing agent in dichloromethane under nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate.

Reduction: Reduction of the brominated phenyl group to form corresponding phenyl derivatives.

Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Hydrogenation using palladium catalysts.

Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products

Oxidation: Formation of 1-(4-Bromo-3-methylphenyl)ethanone.

Reduction: Formation of 1-(4-Methylphenyl)-3-methylcyclopentan-1-ol.

Substitution: Formation of 1-(4-Iodo-3-methylphenyl)-3-methylcyclopentan-1-ol.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The brominated phenyl group can participate in electrophilic aromatic substitution reactions, while the cyclopentanol moiety can undergo various transformations, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Key Observations:

Functional Group Reactivity: The hydroxyl group in the target compound enables hydrogen bonding, increasing solubility in polar solvents (e.g., water or ethanol) compared to the amine (basic, forming salts) and ketone (less polar, reactive in nucleophilic additions) .

Electronic Effects :

- The bromine atom on the phenyl ring in all three compounds withdraws electrons via induction, stabilizing negative charges and directing electrophilic substitution to meta/para positions.

- The methyl group on the phenyl ring provides mild electron-donating effects, slightly counteracting bromine’s electron-withdrawing influence.

Conformational Differences: The cyclopentanol and cyclopentylamine derivatives exhibit puckered ring conformations, which may affect binding interactions in biological systems. In contrast, the acetophenone derivative (1-(4-Bromo-3-methylphenyl)ethanone) has a rigid planar structure due to aromatic conjugation .

Physicochemical Properties (Inferred)

| Property | Target Compound | Cyclopentylamine Derivative | Acetophenone Derivative |

|---|---|---|---|

| Solubility | Moderate in polar solvents | High in acidic aqueous media | Low in water; soluble in organics |

| Boiling Point | High (due to H-bonding) | Moderate (amine volatility) | Moderate (ketone polarity) |

| Reactivity | Esterification, oxidation | Salt formation, alkylation | Nucleophilic addition (e.g., Grignard) |

Broader Context: Bromo-Methylphenyl Derivatives

Several compounds in (e.g., bromopropylate, chloropropylate) share bromo-methylphenyl motifs but differ in backbone structure and functional groups. For example:

- 1-(4-Bromo-3-methylphenyl)ethanone: A synthetic intermediate (NSC 405623) used in research, underscoring the versatility of bromo-methylphenyl derivatives in organic synthesis .

While the target compound’s hydroxyl group distinguishes it from these examples, its structural similarity suggests possible utility in analogous domains (e.g., agrochemicals or pharmaceuticals).

Biological Activity

1-(4-Bromo-3-methylphenyl)-3-methylcyclopentan-1-ol is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

- Chemical Formula : C13H17BrO

- Molecular Weight : 253.18 g/mol

- CAS Number : 137701994

Research indicates that compounds similar to this compound may interact with muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. These receptors are involved in various neurological functions, including cognition and motor control. Allosteric modulation of these receptors can enhance or inhibit their activity without directly competing with the neurotransmitter acetylcholine, potentially leading to therapeutic effects in conditions like schizophrenia and Alzheimer's disease .

Biological Activity and Effects

This compound has shown promise in various biological assays:

1. Antipsychotic-like Effects

Studies on similar compounds have demonstrated antipsychotic-like effects through modulation of dopamine pathways. For instance, allosteric modulators of mAChRs have been shown to reverse hyperdopaminergic behaviors in preclinical models . This suggests that this compound may possess similar properties.

2. Neuroprotective Properties

Research indicates that compounds affecting mAChRs can also exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The modulation of M4 receptors is particularly relevant in this context, as their activation can lead to improved cognitive function and reduced neuroinflammation .

Case Study 1: Modulation of M4 Receptors

In a study examining the effects of M4 receptor modulators, compounds structurally related to this compound were tested for their ability to improve cognitive deficits in animal models. The results indicated significant improvements in memory tasks, suggesting a potential application for cognitive enhancement therapies .

Case Study 2: Antipsychotic Efficacy

Another case study focused on the behavioral effects of compounds that modulate mAChRs in rodent models exhibiting psychosis-like symptoms. The administration of these compounds resulted in decreased locomotion and reduced stereotypic behaviors, highlighting their potential as antipsychotic agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.